Superior ROCK1/2 Biochemical Potency of BAY 59-9435 (RKI-1447) Compared to Y-27632
In cell-free enzymatic assays, BAY 59-9435 (RKI-1447) demonstrates markedly higher biochemical potency against both ROCK isoforms compared to the widely used research tool Y-27632. RKI-1447 inhibits ROCK1 and ROCK2 with IC50 values of 14.5 nM and 6.2 nM, respectively [1]. In contrast, Y-27632 exhibits substantially weaker inhibition, with reported Ki values of approximately 140-220 nM for ROCK1 and 300 nM for ROCK2 . This represents an approximate 10- to 48-fold increase in potency for RKI-1447.
| Evidence Dimension | ROCK1 and ROCK2 enzyme inhibition (IC50/Ki) |
|---|---|
| Target Compound Data | ROCK1 IC50 = 14.5 nM; ROCK2 IC50 = 6.2 nM |
| Comparator Or Baseline | Y-27632: ROCK1 Ki = 140-220 nM; ROCK2 Ki = 300 nM |
| Quantified Difference | RKI-1447 is ~10- to 48-fold more potent than Y-27632 |
| Conditions | Cell-free kinase assays |
Why This Matters
Greater biochemical potency may enable the use of lower compound concentrations, potentially reducing off-target effects and conserving valuable compound stock in experimental workflows.
- [1] Patel, R. A., Forinash, K. D., Pireddu, R., Sun, Y., Sun, N., Martin, M. P., Schönbrunn, E., Lawrence, N. J., & Sebti, S. M. (2012). RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer. Cancer Research, 72(19), 5025-5034. View Source
